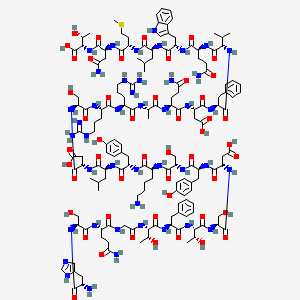

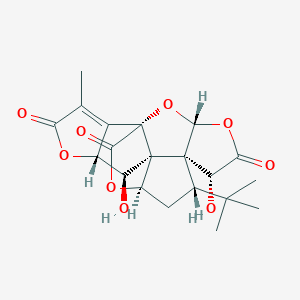

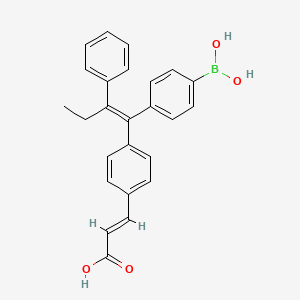

![molecular formula C27H29N5O B607720 N-(2-phenylphenyl)-8-[4-(3-pyridinyl)-1-triazolyl]octanamide CAS No. 1202580-59-3](/img/structure/B607720.png)

N-(2-phenylphenyl)-8-[4-(3-pyridinyl)-1-triazolyl]octanamide

Overview

Description

The compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) linked to a nitrogen atom. The “N-(2-phenylphenyl)” part suggests a phenyl group attached to another phenyl group, and the “8-[4-(3-pyridinyl)-1-triazolyl]octanamide” part suggests a pyridine and a triazole ring attached to an octanamide .

Molecular Structure Analysis

The molecular structure would likely be determined by the arrangement of the phenyl, pyridine, and triazole rings, as well as the octanamide chain .Chemical Reactions Analysis

The compound could potentially participate in various chemical reactions. For example, the amide group might undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of the amide group might influence its solubility in water .Scientific Research Applications

Luminescent Properties

- Luminescent Properties in Benzothiazole Derivatives: Analogues of benzothiazole derivatives, including compounds similar in structure to N-(2-phenylphenyl)-8-[4-(3-pyridinyl)-1-triazolyl]octanamide, exhibit distinct luminescent properties. These properties are significant for applications in white light emission devices (Lu et al., 2017).

Metal Complex Synthesis and Electrochemistry

- Synthesis and Structure of Copper(II) and Iron(II) Complexes: A similar multidentate ligand, based on triazole groups, has been used in the synthesis of copper(II) and iron(II) complexes. These complexes were characterized for their structure and electrochemical properties (You & Wei, 2014).

- Antimicrobial Properties of Ruthenium(II) Complexes: Ruthenium(II) complexes with triazolyl pyridine ligands, structurally akin to this compound, have shown antimicrobial activity against pathogens, including MRSA (Kumar et al., 2016).

Synthetic Chemistry and Biochemical Applications

- Synthesis of Cyclopropene Analogues of Ceramide: Synthesis of analogues of ceramide, including structures related to this compound, has been described. These analogues have potential implications in studying enzyme inhibition (Triola et al., 2003).

Photophysical Properties

- Efficient Blue Phosphorescent Pt(II) Compounds: Studies on Pt(II) compounds with phenyl-triazolyl and pyridyl-triazolyl chelate core, similar in structure to the compound , have revealed efficient blue and green phosphorescence, indicating potential in electrophosphorescent devices (Wang et al., 2014).

Coordination Chemistry

- Copper(II) and Iron(III) Complexes with Triazolyl and Pyridinyl Groups: The synthesis of dinuclear copper(II) and iron(III) complexes using ligands containing triazolyl and pyridinyl groups, akin to this compound, has been explored. These studies focus on the structures and electrochemistry of these complexes (You & Wei, 2014).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(2-phenylphenyl)-8-(4-pyridin-3-yltriazol-1-yl)octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O/c33-27(29-25-16-9-8-15-24(25)22-12-5-4-6-13-22)17-7-2-1-3-10-19-32-21-26(30-31-32)23-14-11-18-28-20-23/h4-6,8-9,11-16,18,20-21H,1-3,7,10,17,19H2,(H,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOLTIOPWDLDEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CCCCCCCN3C=C(N=N3)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660728 | |

| Record name | N-([1,1'-Biphenyl]-2-yl)-8-[4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]octanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1202580-59-3 | |

| Record name | N-([1,1'-Biphenyl]-2-yl)-8-[4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]octanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How was CAY10618 identified as a potential therapeutic agent for B-cell malignancies?

A: Researchers developed a computational tool called lymphoblasts.org to identify B-cell selective vulnerabilities by integrating genetic and pharmacological compound screens. [] This tool analyzed data from sources like the Cancer Therapeutics Response Portal (CTD) and Genomics of Drug Sensitivity in Cancer (GDSC) databases, focusing on differential gene dependency and compound sensitivity. [] This analysis identified NAMPT, a key enzyme in NAD+ biosynthesis, as a promising target specifically in B-cells. [] Subsequent analysis revealed that CAY10618, a known NAMPT inhibitor, displayed striking selectivity towards B-cell leukemia and lymphoma cell lines compared to myeloid leukemia and solid tumor cell lines. []

Q2: What genetic evidence supports the role of NAMPT as a target in B-cell malignancies?

A: Researchers used a multi-pronged approach to validate NAMPT as a target. In pre-B cells transformed with BCR-ABL1 and NRAS G12D oncogenes (a model for B-cell acute lymphoblastic leukemia), deleting NAMPT hampered competitive fitness, decreased colony formation, and caused cell cycle arrest. [] A conditional knockout mouse model (Namptfl/fl x Mb1-Cre) with B-cell-specific NAMPT deletion showed almost complete blockage of B-cell development. [] Additionally, inducible NAMPT deletion in cultured bone marrow pre-B cells rapidly depleted the cells and reduced colony formation. [] These results strongly suggest that NAMPT plays a critical role in B-cell survival and development, making it a promising therapeutic target.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

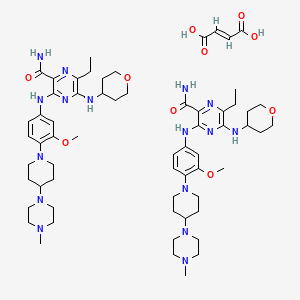

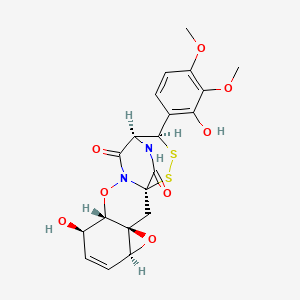

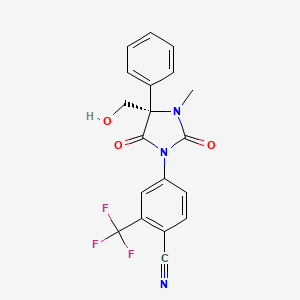

![2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B607647.png)

![N-(3-carbamoyl-5,5,7,7-tetramethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B607657.png)